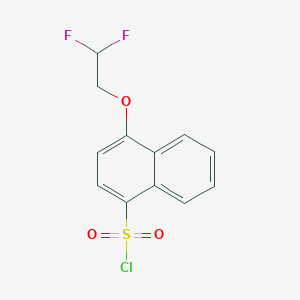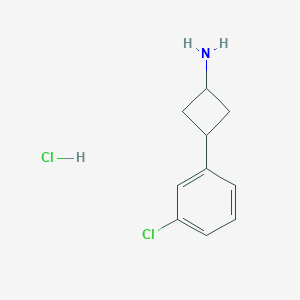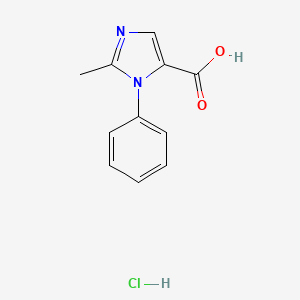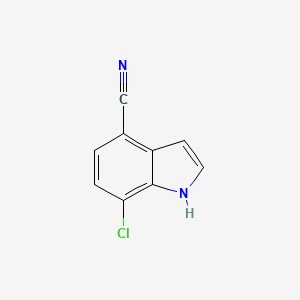
7-chloro-1H-indole-4-carbonitrile
Overview
Description
7-Chloro-1H-indole-4-carbonitrile is a chemical compound belonging to the indole family, characterized by its unique structure featuring a chlorine atom at the 7th position and a carbonitrile group at the 4th position of the indole ring. Indoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 1H-indole-4-carbonitrile as the starting material.
Chlorination Reaction: The indole ring undergoes chlorination at the 7th position using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions.
Purification: The resulting compound is purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The process involves careful control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to a primary amine.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are commonly employed.
Substitution: Nucleophiles such as sodium azide (NaN₃) or alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Indole-4-carboxylic acids and their derivatives.
Reduction Products: 7-chloro-1H-indole-4-amine.
Substitution Products: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
7-Chloro-1H-indole-4-carbonitrile has found applications in various fields of scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives used in organic synthesis.
Biology: Indole derivatives exhibit biological activities such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound is used in the development of pharmaceuticals targeting various diseases.
Industry: It is utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 7-chloro-1H-indole-4-carbonitrile exerts its effects depends on its molecular targets and pathways involved. For example, in anticancer applications, the compound may interact with specific enzymes or receptors involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
5-Chloro-1H-indole-3-carbonitrile
7-Chloro-1H-indole-2-carboxylic acid
Uniqueness: 7-Chloro-1H-indole-4-carbonitrile is unique due to its specific substitution pattern, which influences its reactivity and biological activity compared to other indole derivatives.
Properties
IUPAC Name |
7-chloro-1H-indole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2/c10-8-2-1-6(5-11)7-3-4-12-9(7)8/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUAYDLVGICAST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1C#N)C=CN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


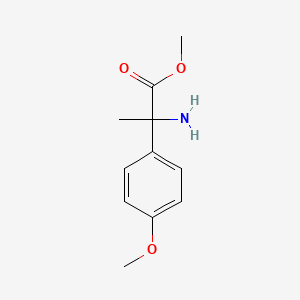
![3-Ethoxyspiro[3.5]nonan-1-ol](/img/structure/B1423541.png)

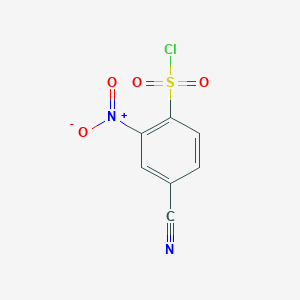
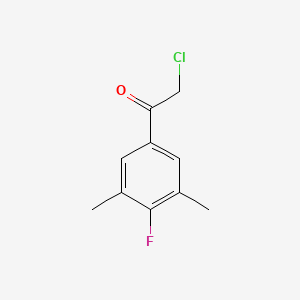
![1-[(3-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B1423550.png)
![3-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1423552.png)
![5-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1423553.png)
![[3-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]methanamine](/img/structure/B1423556.png)
![[2-(Difluoromethoxy)-4-methoxyphenyl]methanamine hydrochloride](/img/structure/B1423557.png)

